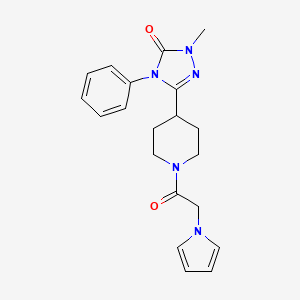
1-Isopropyl-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Isopropyl-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a promising candidate for a variety of research applications.
Scientific Research Applications
Antifilarial Agents : Similar urea derivatives have been synthesized for their potential as antifilarial agents. These compounds showed activity against certain filarial nematodes like Brugia pahangi and Litomosoides carinii (Ram et al., 1984).
Antimicrobial and Cytotoxicity Applications : Urea derivatives have demonstrated promising antimicrobial activity against various Gram-positive and Gram-negative bacterial strains, and some have shown cytotoxicity against cancer cell lines such as cervical cancer (HeLa) (Shankar et al., 2017).
Antitumor Activities : Novel urea derivatives have shown potential as antitumor agents, as evidenced by their inhibitory effects on tumor cell growth (Ling et al., 2008).
Molecular Structure and Conformational Studies : Research on urea derivatives also focuses on their molecular structure, conformation, and self-assembly, which are crucial for understanding their chemical properties and potential applications (Phukan & Baruah, 2016).
Synthesis of Novel Derivatives : The synthesis of new urea derivatives and their characterization plays a significant role in expanding the potential applications of these compounds in various fields, including drug development and materials science (Rani et al., 2014).
Electrochemical and Material Science Applications : Some urea derivatives have been used in the synthesis of conducting polymers for electrochromic devices, demonstrating the versatility of these compounds in materials science (Variş et al., 2006).
properties
IUPAC Name |
1-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS2/c1-8(2)15-13(17)14-7-11-9(3)16-12(19-11)10-5-4-6-18-10/h4-6,8H,7H2,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGLXNFBWRWWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

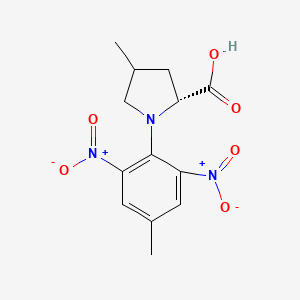
![1-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2814398.png)
![5-Thiazolecarboxylic acid, 4-amino-2-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B2814400.png)
![1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2-[(2-methylpyrazol-3-yl)methoxy]ethanone;hydrochloride](/img/structure/B2814401.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2814402.png)
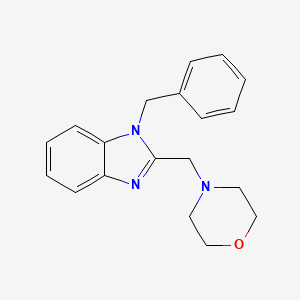
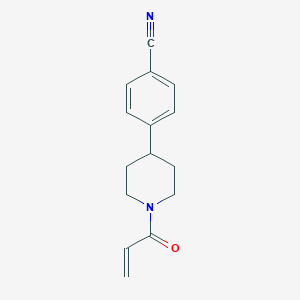

![Methyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814410.png)
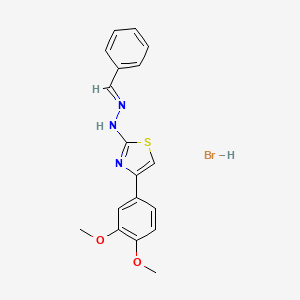
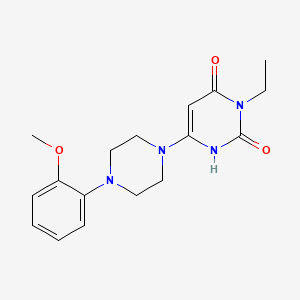
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one](/img/structure/B2814416.png)
![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2814418.png)
